molecular formula C28H26N2O10 B571546 rac-syn-Balanol CAS No. 167937-50-0

rac-syn-Balanol

Cat. No. B571546
M. Wt: 550.52
InChI Key: XYUFCXJZFZPEJD-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac-syn-Balanol” is an isomer of rac-Balanol , a fungal metabolite . It has shown promising results in the treatment of tumors and cancer cells . It is a derivative of ranolazine, a drug used to treat angina . It has been found to inhibit protein kinases in Chinese hamster ovary cells and human urine .


Synthesis Analysis

The synthesis of “rac-syn-Balanol” involves a variety of synthetic approaches. The synthesis of key fragments of balanol (azepane and benzophenone) has been achieved by employing a variety of important key steps with commercially available starting precursors . A common approach to the important protein kinase inhibitor (−)-balanol and an azepine-ring-modified balanol derivative has been developed using an efficient fragment coupling protocol .


Molecular Structure Analysis

The molecular structure of “rac-syn-Balanol” is closely related to its function as a protein kinase inhibitor . It has been suggested that balanol may function as an ATP structural analog . Minor modifications to its molecular structure are required to furnish compounds that are highly specific inhibitors of PKA .


Chemical Reactions Analysis

“rac-syn-Balanol” is known to inhibit protein kinases, leading to apoptosis, or programmed cell death, which can be beneficial in the treatment of cancer . It has also been found to have anticancer properties when combined with other kinase inhibitors such as ranitidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-syn-Balanol” are crucial for its function as a protein kinase inhibitor. It has a chemical formula of C28H26N2O10 and a molecular weight of 550.5 g/mol .

Safety And Hazards

“rac-syn-Balanol” is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

The future directions of “rac-syn-Balanol” research could involve further investigation of its biosynthetic pathway . Additionally, the development of a unified synthetic strategy that would allow access to the natural product itself as well as some of its analogues remains important .

properties

IUPAC Name

2-[2,6-dihydroxy-4-[(3S,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFCXJZFZPEJD-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-syn-Balanol

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